![molecular formula C12H15NO6 B4964000 N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine CAS No. 10396-71-1](/img/structure/B4964000.png)
N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine
Übersicht
Beschreibung
N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine, also known as CXPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. CXPA is a derivative of xylose, a simple sugar, and has a carboxyphenyl group attached to its structure. This compound has been found to have various biochemical and physiological effects and has been studied extensively in recent years.
Wirkmechanismus
The mechanism of action of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine involves its binding to the active site of glycosidases, which prevents their activity. This binding is specific to certain types of glycosidases, and N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine has been found to be particularly effective against alpha-glucosidases and beta-galactosidases. This inhibition of glycosidase activity has various downstream effects on biological processes, including the regulation of cell signaling and immune response.
Biochemical and Physiological Effects:
N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine has been found to have various biochemical and physiological effects, including the inhibition of glycosidase activity, the modulation of immune response, and the regulation of cell signaling pathways. It has also been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine in lab experiments is its specificity for certain types of glycosidases. This allows for targeted inhibition of specific biological processes, which can provide valuable insights into their mechanisms of action. However, one limitation of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine is its relatively low potency compared to other glycosidase inhibitors. This can make it difficult to achieve complete inhibition of glycosidase activity in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine. One area of interest is the development of more potent N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine derivatives that can achieve greater inhibition of glycosidase activity. Another area of interest is the investigation of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine's potential therapeutic applications in the treatment of inflammatory diseases and other conditions. Additionally, N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine may have applications in the development of new diagnostic tools for certain diseases, as glycosidase activity is often dysregulated in various pathological conditions.
Synthesemethoden
The synthesis of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine involves the reaction of xylose with 4-nitrobenzene-1,2-diol in the presence of a catalyst. The resulting product is then reduced to yield N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine. This method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine has been widely used in scientific research as a tool to study various biological processes. It has been found to selectively inhibit the activity of a family of enzymes called glycosidases, which are involved in the breakdown of complex carbohydrates in the body. This inhibition can be used to study the role of glycosidases in various biological processes, including the degradation of glycoproteins and glycolipids.
Eigenschaften
IUPAC Name |
4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDUHCYBUVVDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860399 | |
Record name | N-(4-Carboxyphenyl)pentopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-p-Carboxyphenyl-D-xylosylamine | |
CAS RN |
10396-71-1 | |
Record name | N-p-Carboxyphenyl-D-xylosylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC20720 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.